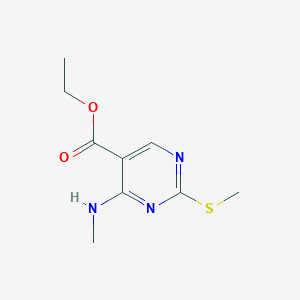

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDZMXQAZJMGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304287 | |

| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76360-82-2 | |

| Record name | 76360-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and widely utilized synthetic pathway for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate. This pyrimidine derivative is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors for therapeutic applications.[1][2][3] This document details the strategic retrosynthetic analysis, step-by-step experimental protocols, mechanistic underpinnings of each reaction, and critical process parameters. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[4] The substituents at the C2, C4, and C5 positions offer multiple points for further chemical modification, making it a versatile synthon.

The most logical and field-proven approach to its synthesis involves a three-step sequence starting from readily available precursors. This pathway is designed for efficiency, scalability, and high purity of the final product. The core strategy is as follows:

-

Pyrimidine Ring Construction: Formation of the central heterocyclic core by condensing a C-C-C fragment with an N-C-N fragment to yield a 4-hydroxypyrimidine intermediate.

-

Activation via Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro group, which acts as an excellent leaving group for subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the final methylamino group at the C4 position by displacing the chloride.

Retrosynthetic Analysis

A retrosynthetic analysis illustrates the disassembly of the target molecule into its constituent starting materials, clarifying the logic of the chosen synthetic route.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Pyrimidine Core

The foundational step is the construction of the pyrimidine ring system. This is efficiently achieved through the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate (DEEMM).[5] Thiourea and its derivatives are common building blocks for creating pyrimidine heterocycles.[6][7]

2.1. Mechanism: Principle of Pyrimidine Synthesis

This reaction is a classic example of building a pyrimidine ring from acyclic precursors.[4][8]

-

Nucleophilic Attack: The reaction is initiated in a basic medium, typically with sodium ethoxide, which deprotonates one of the amino groups of S-methylisothiourea, enhancing its nucleophilicity. This nucleophile then attacks the electron-deficient β-carbon of DEEMM, displacing the ethoxy group in a Michael-type addition-elimination reaction.

-

Intramolecular Cyclization: The newly formed intermediate possesses a terminal amino group and an ester group in proximity. The amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of one of the ethyl ester groups.

-

Elimination & Tautomerization: An equivalent of ethanol is eliminated, leading to the formation of the six-membered heterocyclic ring. The resulting product, ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrimidine-5-carboxylate, exists in tautomeric equilibrium with its 4-hydroxy form.[5]

2.2. Experimental Protocol: Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrimidine-5-carboxylate

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (200 mL).

-

Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Reagent Addition: To the resulting sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq) followed by diethyl ethoxymethylenemalonate (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and then place it in an ice bath. A precipitate will form.

-

Isolation: Filter the solid product, wash it with cold ethanol, and then with diethyl ether.

-

Purification: The crude product is often of sufficient purity for the next step. If required, it can be recrystallized from ethanol or water. Dry the final product under vacuum.

2.3. Data Summary: Pyrimidine Core Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | Diethyl Ethoxymethylenemalonate | [5] |

| Starting Material 2 | S-Methylisothiourea sulfate | [5] |

| Base | Sodium Ethoxide | [5] |

| Solvent | Absolute Ethanol | [5] |

| Temperature | Reflux (~78 °C) | [5] |

| Typical Yield | 75-85% | - |

| Product Name | Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | [9] |

| CAS Number | 53554-29-3 | [9] |

| Molecular Formula | C₈H₁₀N₂O₃S | [9] |

Part II: Chlorination of the Pyrimidine Core

To facilitate the final amination step, the 4-oxo group (or its 4-hydroxy tautomer) must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation on hydroxypyrimidines.[10][11]

3.1. Mechanism: Hydroxyl to Chloro Conversion

The reaction of a pyrimidinone with POCl₃ is a well-established procedure.[10][11] The lone pair on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. This intermediate is highly activated towards nucleophilic attack by a chloride ion. The chloride ion attacks the C4 position, displacing the phosphate group and yielding the 4-chloropyrimidine product. The presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can be used to scavenge the HCl byproduct. For large-scale preparations, solvent-free methods using equimolar POCl₃ have been developed to improve safety and reduce environmental impact.[10][12]

3.2. Experimental Protocol: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.

-

Reagent Addition: To the flask, add ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate (1.0 eq). Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq) to act as both reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

-

POCl₃ Removal: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is corrosive and reacts violently with water.

-

Workup: Slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation & Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is typically a white to yellow solid.[5] Recrystallization from ethanol or hexane can be performed if necessary.

3.3. Data Summary: Chlorination Step

| Parameter | Value | Reference |

| Starting Material | Ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate | [5] |

| Reagent | Phosphorus Oxychloride (POCl₃) | [5][10] |

| Temperature | Reflux (~105-110 °C) | [5] |

| Typical Yield | 80-90% | [10] |

| Product Name | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | |

| CAS Number | 5909-24-0 | |

| Melting Point | 58-63 °C | [5] |

Part III: Final Amination Step

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine nitrogens and the C5-ester group activate the C4 position, making the chloro-substituent susceptible to displacement by a nucleophile like methylamine.

4.1. Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a Meisenheimer complex intermediate.

-

Nucleophilic Attack: Methylamine, a potent nucleophile, attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the pyrimidine ring and the ester group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. A base (either excess methylamine or an added tertiary amine) neutralizes the protonated amine, yielding the final product.

4.2. Experimental Protocol: this compound

-

Setup: In a sealed pressure tube or a round-bottom flask with a reflux condenser, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of methylamine (2.0-3.0 eq, typically as a 40% solution in water or a 2M solution in THF) to the flask.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Isolation: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

4.3. Data Summary: Final Amination Step

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [5] |

| Reagent | Methylamine | - |

| Solvent | Ethanol or THF | - |

| Temperature | Room Temperature to 50 °C | - |

| Typical Yield | 85-95% | - |

| Product Name | This compound | [13] |

| CAS Number | 76360-82-2 | [13] |

| Molecular Formula | C₉H₁₃N₃O₂S | [13] |

Overall Synthesis Workflow

The complete, three-step pathway is a robust and linear synthesis for producing the target molecule with high overall yield and purity.

Caption: Complete three-step synthesis workflow.

Conclusion

The synthesis pathway detailed in this guide represents an efficient, reliable, and scalable method for the production of this compound. By leveraging a classical pyrimidine ring-forming reaction followed by a robust chlorination and a high-yielding SNAr amination, this protocol provides a clear route to a valuable intermediate for pharmaceutical research and development. The provided experimental details and mechanistic explanations serve as a solid foundation for laboratory execution and further process optimization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. scbt.com [scbt.com]

- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 13. Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | C9H13N3O2S | CID 295697 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Executive Summary

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate is a substituted pyrimidine derivative of significant interest within the pharmaceutical and life sciences sectors. Its structural motifs are frequently encountered in molecules targeting a range of therapeutic areas, including oncology and infectious diseases. As a key building block or intermediate, a thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, medicinal chemistry, and process development. This guide provides a detailed examination of the compound's core properties, offers validated protocols for its characterization, and contextualizes the importance of these parameters in a research and development setting.

Introduction and Strategic Importance

Molecular Overview

This compound, with the chemical formula C9H13N3O2S, belongs to the pyrimidine class of heterocycles.[1][2] The molecule's architecture is characterized by a central pyrimidine ring functionalized with four distinct substituents: a methylamino group at position 4, a methylthio group at position 2, an ethyl carboxylate group at position 5, and a hydrogen at position 6. This specific arrangement of electron-donating (methylamino, methylthio) and electron-withdrawing (ethyl carboxylate) groups dictates its chemical reactivity, stability, and intermolecular interaction potential.

Significance in Drug Discovery and Development

Substituted pyrimidines are foundational scaffolds in medicinal chemistry. The subject compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. Its analogues are explored in the development of kinase inhibitors for cancer therapy, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of enzymes. Furthermore, its potential as a precursor for antiviral and anticancer agents highlights its versatility.[1][3] A comprehensive physicochemical profile is therefore not an academic exercise; it is a critical prerequisite for its effective use, enabling rational design of synthetic routes, development of robust analytical methods, and prediction of its behavior in biological systems.

Core Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. These parameters influence everything from reaction kinetics and purification efficiency to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream active pharmaceutical ingredients (APIs).

Identity and Structural Properties

| Property | Value | Source |

| IUPAC Name | ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | [2] |

| CAS Number | 76360-82-2 | [2][4] |

| Molecular Formula | C9H13N3O2S | [1][2] |

| Molecular Weight | 227.29 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1NC)SC | [2] |

Key Physicochemical Parameters (Computed & Experimental)

| Property | Value / Description | Significance in R&D |

| Melting Point | Not experimentally reported. Expected to be a crystalline solid. A related analogue, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, has a melting point of 99-108 °C.[1] | Defines purity specifications, informs drying conditions, and is critical for solid-state characterization. |

| Solubility | No quantitative data available. Expected to have good solubility in organic solvents like ethyl acetate, chloroform, and methanol based on its structure and data from related compounds.[5] | Crucial for selecting appropriate solvents for synthesis, purification, and formulation. Poor solubility can be a major hurdle in drug development. |

| Lipophilicity (XLogP3) | 2.1 | [2] |

| pKa | Not experimentally reported. The pyrimidine ring nitrogens and the exocyclic methylamino group are potential sites of protonation. | Governs the ionization state of the molecule at physiological pH, which profoundly impacts solubility, membrane transport, and receptor binding. Essential for developing ion-exchange chromatography methods. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity. The following sections describe the expected spectral features and provide standard protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure.

-

¹H NMR: The proton spectrum is expected to show distinct signals for each unique proton environment: a triplet and quartet for the ethyl ester group (~1.3 and 4.3 ppm, respectively), a singlet for the S-CH₃ group (~2.5 ppm), a doublet for the N-CH₃ group (~3.1 ppm) which may show coupling to the N-H proton, a broad signal for the N-H proton, and a singlet for the pyrimidine C6-H (~8.5-9.0 ppm).

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for the ester carbonyl, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl, methylamino, and methylthio groups.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Expected Mass: The monoisotopic mass is 227.0728 Da.[2] In high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental formula (C9H13N3O2S).

-

Ionization: Electrospray ionization (ESI) in positive mode is ideal, as the molecule can be readily protonated to form the [M+H]⁺ ion at m/z 228.08.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500 to observe the molecular ion and any potential fragments or adducts.

Quality Control and Stability Assessment

Ensuring the purity and stability of a chemical intermediate is critical for the consistency and success of multi-step syntheses.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is most appropriate for this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Detection: Monitor the eluent at a wavelength of 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Sources

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS number 76360-82-2

An In-depth Technical Guide to Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate

Foreword

The landscape of modern drug discovery is built upon a foundation of versatile, high-utility chemical scaffolds. Among these, substituted pyrimidines represent a cornerstone, prized for their ability to be elaborated into complex, biologically active molecules that address a spectrum of therapeutic targets. This guide focuses on a particularly valuable member of this class: this compound (CAS No. 76360-82-2). Our objective is to move beyond a simple recitation of facts and provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-proven understanding of this compound. We will delve into its synthesis with mechanistic rationale, explore its critical role as a precursor to potent kinase inhibitors, and provide robust protocols for its handling and derivatization. This document is designed to be a practical and authoritative resource, empowering scientists to fully leverage the potential of this key chemical intermediate.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted pyrimidine derivative. The pyrimidine core, a 1,3-diazine, is a privileged scaffold in medicinal chemistry, forming the nucleus of many therapeutic agents. The specific arrangement of a methylamino group at the C4 position, a methylthio group at C2, and an ethyl carboxylate at C5 provides a unique combination of electronic properties and reactive handles for further chemical modification.[1] The presence of both hydrogen bond donors (the secondary amine) and acceptors (the ester carbonyl, pyrimidine nitrogens), alongside a lipophilic methylthio group, gives the molecule a balanced profile suitable for drug development.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76360-82-2 | [1][2] |

| Molecular Formula | C₉H₁₃N₃O₂S | [1][3] |

| Molecular Weight | 227.28 g/mol | [1][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 91-93 °C | [2] |

| Boiling Point | 368.9 ± 22.0 °C (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)c1cncn(c1SC)NC | [1] |

| InChI Key | InChI=1S/C9H13N3O2S/c1-4-14-8(13)6-5-11-9(15-3)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | [1] |

Synthesis and Mechanistic Insights

The most direct and widely cited synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process is efficient, high-yielding, and relies on readily available starting materials.

Synthesis Protocol

The procedure involves the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) with an aqueous solution of methylamine.[5]

Reagents:

-

Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (1.0 eq)

-

33% Aqueous methylamine solution (approx. 3.25 eq)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolve Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (1.0 eq, e.g., 10.0 g, 43.1 mmol) in dichloromethane (e.g., 120 mL) in a round-bottom flask.[5]

-

Cool the solution to 0 °C using an ice bath.[5]

-

Slowly add the 33% aqueous methylamine solution (3.25 eq, e.g., 17.5 mL, 140 mmol) dropwise to the cooled solution while stirring.[5]

-

Maintain the reaction at 0 °C and continue stirring for 30 minutes after the addition is complete.[5]

-

Quench the reaction by adding water (e.g., 150 mL).[5]

-

Transfer the mixture to a separatory funnel. Separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate.[5]

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a white solid.[5] The reported yield for this reaction is quantitative (100%).[5]

Mechanistic Rationale and Workflow

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like the ester at C5, is electron-deficient. This makes the C4 position, bearing the chloro leaving group, highly susceptible to nucleophilic attack.

-

Causality Behind Experimental Choices:

-

Solvent (DCM): Dichloromethane is an excellent choice as it readily dissolves the starting material and is immiscible with the aqueous methylamine and the final water quench, simplifying the workup.

-

Temperature (0 °C): The reaction is exothermic. Cooling to 0 °C controls the reaction rate, prevents potential side reactions, and minimizes the volatilization of methylamine.

-

Excess Nucleophile: A significant excess of methylamine is used to ensure the reaction goes to completion, driving the equilibrium towards the product.

-

Quenching: The addition of water stops the reaction and helps to dissolve the methylamine hydrochloride salt byproduct, facilitating its removal during the aqueous workup.

-

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of the title compound.

Spectroscopic Characterization (Illustrative)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2-4.3 ppm and a triplet around 1.2-1.3 ppm), two singlets for the methyl groups (S-CH₃ around 2.5 ppm and N-CH₃ around 3.0 ppm, which may show coupling to the N-H proton), a signal for the pyrimidine proton at C6 (a singlet around 8.5 ppm), and a broad signal for the N-H proton.

-

¹³C NMR: The carbon NMR would confirm the presence of 9 distinct carbon atoms, including the ester carbonyl (~165 ppm), the pyrimidine carbons (in the 100-170 ppm range), the ethyl carbons (~60 ppm and ~14 ppm), and the two methyl carbons (~14 ppm and ~30 ppm).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 227, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (around 3400 cm⁻¹), C-H stretching (below 3000 cm⁻¹), a strong C=O stretch for the ester (around 1720 cm⁻¹), and C=N/C=C stretches for the pyrimidine ring (1600-1500 cm⁻¹).

Applications in Kinase Inhibitor Drug Discovery

The primary and most significant application of this compound is as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is a well-established scaffold for potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[7][8]

The title compound serves as the "A-ring" of the final inhibitor, providing crucial anchor points for building the rest of the molecule. Its derivatization is a gateway to creating compounds that target Cyclin-Dependent Kinase 4 (CDK4), as well as tyrosine kinases like PDGF and FGF receptors.[7][8]

Case Study: Synthesis of a CDK4 Inhibitor Scaffold

A pivotal study in the development of novel CDK4 inhibitors demonstrates the utility of this intermediate.[8] The synthesis transforms the initial pyrimidine into a more complex pyrido[2,3-d]pyrimidin-7-one core, which is the foundational structure for a series of potent kinase inhibitors.

The multi-step transformation involves:

-

Reduction: The ethyl ester is reduced to a primary alcohol using a reducing agent like LiAlH₄.

-

Oxidation: The resulting alcohol is then oxidized to an aldehyde with an oxidant such as MnO₂.

-

Cyclization/Condensation: The aldehyde undergoes a condensation and cyclization reaction with an appropriate C-H acid (e.g., cyanoacetic acid) in the presence of an amine to form the fused pyridone ring.

-

Further Modification: The methylthio group at the C2 position can then be oxidized to a sulfone, making it an excellent leaving group for substitution with various amine nucleophiles, allowing for the introduction of side chains to optimize target binding and pharmacokinetic properties.

Role in Kinase Inhibition Pathway (Illustrative)

Caption: Role of the title compound in the synthesis of a CDK4 inhibitor.

Protocols for Laboratory Use

Protocol 1: General Handling and Storage

This compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[9][10]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] For long-term stability, storage at 2-8°C is recommended.[11]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Protocol 2: Derivatization to 4-(Alkylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

This protocol details the first two steps (reduction and oxidation) of the transformation towards the pyrido[2,3-d]pyrimidine scaffold, demonstrating the utility of the ester and pyrimidine core.

Step A: Reduction of the Ester

-

Suspend Lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -10 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 1 hour.[8]

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water, while cooling in an ice bath.

-

Filter the resulting solids and wash with THF or ethyl acetate.

-

Concentrate the filtrate to obtain the crude alcohol, (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, which can be used in the next step without further purification.

Step B: Oxidation to the Aldehyde

-

Dissolve the crude alcohol from Step A in a suitable solvent like chloroform or dichloromethane.[8]

-

Add activated manganese dioxide (MnO₂) (5-10 eq) in portions.

-

Stir the suspension vigorously at room temperature for 24 hours. Monitor the reaction by TLC.[8]

-

Upon completion, filter the mixture through a pad of celite to remove the MnO₂ solids.

-

Wash the celite pad thoroughly with the reaction solvent.

-

Concentrate the filtrate to yield the target aldehyde, 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.

-

Scientist's Note: The MnO₂ oxidation is a heterogeneous reaction, and its success depends on the activity of the MnO₂. Using a large excess and ensuring vigorous stirring is critical for driving the reaction to completion.

Safety and Toxicology

The toxicological properties of this specific compound have not been fully investigated.[9][10] Therefore, it should be treated as a potentially hazardous substance.

-

Acute Effects: May be harmful if swallowed or inhaled. It is classified as an irritant to the skin, eyes, and mucous membranes of the upper respiratory tract.[9][10]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

Skin Contact: Wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[9]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

-

-

Disposal: Dispose of the material by dissolving it in a combustible solvent and burning it in a licensed chemical incinerator.[9] Follow all local and national regulations.

Conclusion

This compound is more than just a catalog chemical; it is a validated and highly effective starting point for the synthesis of sophisticated heterocyclic systems. Its straightforward, high-yield synthesis and strategically placed functional groups make it an invaluable asset for medicinal chemists, particularly those working on kinase inhibitor programs. The demonstrated pathway to pyrido[2,3-d]pyrimidines underscores its importance in constructing scaffolds that have led to clinically relevant molecules. As the demand for novel, selective kinase inhibitors continues to grow, the utility and application of this versatile building block are set to expand, solidifying its place in the modern drug discovery toolbox.

References

- Current time information in Wilbarger County, US. (n.d.). Google Search.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(1), 53-64.

- Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(17), 5248.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).

-

MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2019). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Retrieved from [Link]

-

LookChem. (n.d.). 5-Pyrimidinecarboxylicacid, 4-(dimethylamino)-2-(methylthio)-, ethyl ester 15400-44-9 wiki. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Al-Adhami, K., et al. (2003).

-

Autech Industry Co.,Limited. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)

- Chen, P., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6757-6771.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3296.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5248.

- Devesa, I., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1335-1340.

- Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542.

Sources

- 1. CAS 76360-82-2: 4-Methylamino-2-Methylsulfanyl-pyrimidine-… [cymitquimica.com]

- 2. ETHYL 4-(METHYLAMINO)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | C9H13N3O2S | CID 295697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 4-(METHYLAMINO)-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE | 76360-82-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. matrixscientific.com [matrixscientific.com]

- 10. capotchem.cn [capotchem.cn]

- 11. Account Suspended [pragmetis.com]

Spectral Characterization of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the rationale behind experimental design and data interpretation, ensuring scientific integrity and practical applicability.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₃N₃O₂S and a molecular weight of 227.29 g/mol .[3] Its structure, confirmed by its IUPAC name this compound, features a substituted pyrimidine ring, a versatile scaffold in drug discovery.[3] Understanding its spectral signature is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are referenced relative to a standard, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.5 | Singlet | 1H |

| NH | ~7.0 (broad) | Singlet | 1H |

| O-CH₂ (Ethyl) | ~4.3 | Quartet | 2H |

| N-CH₃ | ~3.1 | Doublet | 3H |

| S-CH₃ | ~2.5 | Singlet | 3H |

| CH₃ (Ethyl) | ~1.3 | Triplet | 3H |

Expert Interpretation:

-

The downfield shift of the pyrimidine proton (~8.5 ppm) is characteristic of its location on an electron-deficient aromatic ring.

-

The broad singlet for the N-H proton is typical and its chemical shift can be highly dependent on solvent and concentration. The observed doublet for the N-CH₃ group is due to coupling with the adjacent N-H proton.

-

The ethyl ester group gives rise to a classic quartet and triplet pattern, indicative of the -CH₂-CH₃ moiety. The quartet for the O-CH₂ protons is a result of coupling to the three protons of the adjacent methyl group, while the triplet for the CH₃ protons arises from coupling to the two protons of the methylene group.

-

The singlet for the S-CH₃ protons indicates no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| C-4 (Pyrimidine) | ~160 |

| C-2 (Pyrimidine) | ~158 |

| C-6 (Pyrimidine) | ~155 |

| C-5 (Pyrimidine) | ~105 |

| O-CH₂ (Ethyl) | ~61 |

| N-CH₃ | ~28 |

| S-CH₃ | ~14 |

| CH₃ (Ethyl) | ~14 |

Expert Interpretation:

-

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum (~165 ppm).

-

The carbons of the pyrimidine ring appear in the aromatic region, with their specific shifts influenced by the attached functional groups.

-

The aliphatic carbons of the ethyl, methylamino, and methylthio groups are observed in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small organic molecules like this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C=N Stretch (Pyrimidine) | 1600 - 1650 | Medium |

| C=C Stretch (Pyrimidine) | 1500 - 1600 | Medium |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C-N Stretch | 1100 - 1250 | Medium |

| C-S Stretch | 600 - 800 | Medium |

Expert Interpretation:

-

The N-H stretching vibration is a key indicator of the methylamino group.

-

The strong absorption band in the 1700-1730 cm⁻¹ region is characteristic of the carbonyl group in the ethyl ester.

-

The absorptions in the 1500-1650 cm⁻¹ range are indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.

-

The strong C-O stretch further confirms the presence of the ester functional group.

Experimental Protocol for FTIR Spectroscopy

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are common sampling techniques.[5][6][7][8]

ATR-FTIR Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound (C₉H₁₃N₃O₂S). The presence of a smaller M+1 peak due to the natural abundance of ¹³C and a significant M+2 peak due to the presence of the sulfur isotope ³⁴S would further confirm the elemental composition.

-

Major Fragmentation Pathways: Electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Predicted Major Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 212 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio or methylamino group. |

| 198 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester group. |

| 182 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the ester group. |

| 154 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

Expert Interpretation:

The fragmentation pattern provides a fingerprint for the molecule. The initial loss of small, stable radicals like methyl and ethyl is a common fragmentation pathway. The subsequent fragmentation of the pyrimidine ring would lead to a more complex series of lower mass ions, further confirming the structure.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for obtaining a mass spectrum of a small organic molecule using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[1]

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

Molecular Structure

Caption: 2D Structure of the target molecule.

Conceptual Workflow for Spectral Analysis

Caption: Workflow from sample to structural data.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. edinst.com [edinst.com]

Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate as a chemical intermediate

An In-Depth Technical Guide to Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its strategic arrangement of reactive and pharmacophoric groups on a pyrimidine scaffold makes it an exceptionally valuable building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and reactivity. It further elucidates its primary application as a precursor to a diverse range of kinase inhibitors, which are at the forefront of targeted therapies for oncology, inflammatory conditions, and neurodegenerative diseases.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a 1,3-diazine, is a fundamental motif in nature, forming the structural basis for the nucleobases cytosine, thymine, and uracil in DNA and RNA.[2] This inherent biological relevance has inspired chemists to utilize the pyrimidine core as a "privileged scaffold" in drug design.[2][3] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as a robust anchor for orienting various functional groups in three-dimensional space to achieve specific interactions with biological targets like enzymes and receptors.[2]

This compound (EMMTP) is a prime example of a highly optimized pyrimidine intermediate. Its structure incorporates three key functional groups, each with a distinct and critical role in synthesis:

-

C4-Methylamino Group: Acts as a crucial hydrogen bond donor and acceptor, frequently engaging with the hinge region of protein kinases.

-

C2-Methylthio Group: A versatile and displaceable leaving group, allowing for the introduction of diverse substituents through nucleophilic aromatic substitution.[4]

-

C5-Ethyl Carboxylate Group: An electron-withdrawing group that influences the reactivity of the ring and serves as a handle for further elaboration, such as amide bond formation or reduction.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key properties of EMMTP are summarized below.

| Property | Value | Source |

| CAS Number | 76360-82-2 | [5] |

| Molecular Formula | C₉H₁₃N₃O₂S | [5] |

| Molecular Weight | 227.29 g/mol | [5] |

| IUPAC Name | ethyl 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylate | [5] |

| Appearance | Expected to be a solid, similar to related analogs.[6][7] | |

| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate.[8] | |

| Storage | Store in a cool, dry, and well-ventilated place, sealed from light and moisture.[1][7] |

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester protons, singlets for the N-methyl and S-methyl protons, and a singlet for the pyrimidine C6-proton. A broad singlet for the N-H proton is also anticipated.

-

¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl, N-methyl, and S-methyl groups would be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 227, with characteristic fragmentation patterns.

Synthesis and Mechanistic Rationale

The most efficient and widely adopted synthesis of EMMTP relies on the regioselective nucleophilic aromatic substitution of a readily available precursor, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[8][11]

Fig. 1: Primary synthesis of EMMTP.

Expert Rationale: This synthetic strategy is favored for several reasons. The C4 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the C5-ester group. The chloro substituent is an excellent leaving group, making the substitution reaction with methylamine both rapid and high-yielding. The C2-methylthio group is significantly less reactive under these conditions, ensuring excellent regioselectivity.

Self-Validating Experimental Protocol: Synthesis of EMMTP

This protocol describes a robust procedure for the synthesis of EMMTP.

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as Tetrahydrofuran (THF) or Ethanol (approx. 5-10 mL per gram of starting material). Stir until the solid is fully dissolved.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methylamine (e.g., 40% in water or 2M in THF, 1.5-2.0 eq). An organic base such as triethylamine (1.5 eq) can be included to act as an acid scavenger for the HCl byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure EMMTP.

Reactivity and Derivatization Pathways

EMMTP is not an end-product but a versatile hub for generating molecular diversity. Its three primary functional groups offer orthogonal reactivity, allowing for selective and stepwise modifications.

Fig. 2: Key derivatization pathways of EMMTP.

-

C5-Ester Modification: The ethyl ester is readily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. This acid is a critical handle for creating diverse amide libraries via standard coupling reagents (e.g., HATU, EDC), a common strategy for exploring the solvent-exposed regions of protein binding sites. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

C2-Methylthio Displacement: While less reactive than a chloro group, the methylthio group can be transformed into a better leaving group. Oxidation to the corresponding methylsulfinyl or methylsulfonyl group drastically increases the electrophilicity of the C2 position, enabling facile substitution by a wide range of nucleophiles, including amines and alcohols. This is a key step in building many kinase inhibitor scaffolds.[12]

Core Application: A Gateway to Kinase Inhibitors

The primary value of EMMTP lies in its role as a key intermediate for synthesizing protein kinase inhibitors.[1][11][13] Protein kinases are a major class of drug targets, and their aberrant signaling is a hallmark of many cancers and inflammatory diseases.[14] The 2,4-disubstituted pyrimidine core of EMMTP is an excellent mimic of the adenine ring of ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding pocket of kinases.

Illustrative Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Scaffold

The following workflow demonstrates how EMMTP can be elaborated into a more complex pyrido[2,3-d]pyrimidin-7-one scaffold, a core structure in many potent CDK4 inhibitors.[11][12]

Fig. 3: Workflow from EMMTP to a kinase inhibitor scaffold.

Workflow Rationale:

-

Ester Reduction: The C5-ester is selectively reduced to a primary alcohol. This transformation is crucial for the subsequent oxidation step.

-

Alcohol Oxidation: The alcohol is oxidized to an aldehyde using a mild oxidant like manganese dioxide (MnO₂). This aldehyde is now primed for a condensation reaction.[12]

-

Condensation & Cyclization: The aldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., ethyl cyanoacetate) followed by an intramolecular cyclization to construct the fused pyridone ring. This annulation step is a powerful method for rapidly building molecular complexity.

-

Final Derivatization: The C2-methylthio group is activated via oxidation and displaced with a desired amine (R-NH₂). This final step introduces the key pharmacophore that will confer potency and selectivity against the target kinase.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its well-defined synthesis, predictable reactivity, and orthogonal functional handles provide chemists with a reliable and versatile platform for generating libraries of sophisticated molecules. Its proven utility in the synthesis of potent kinase inhibitors solidifies its status as a high-value intermediate, enabling the rapid exploration of structure-activity relationships and the development of next-generation targeted therapeutics. For any research program focused on kinase inhibition or heterocyclic chemistry, a comprehensive understanding and adept utilization of EMMTP is a significant competitive advantage.

References

-

MySkinRecipes. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate. Available at: [Link]

-

LookChem. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. Available at: [Link]

-

PubChem. Ethyl 4-(methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

-

Sahu, J. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 28(1), 131–148. Available at: [Link]

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

-

Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]

-

Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Available at: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]

- Google Patents. CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide.

-

PubMed. Discovery of Clinical Candidate...a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Available at: [Link]

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Chemical-Konomics Lab. Drug Discovery - Inhibitor. Available at: [Link]

-

National Institutes of Health. Discovery of...a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Available at: [Link]

-

PubMed. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Available at: [Link]4/)

Sources

- 1. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate | C9H13N3O2S | CID 295697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. csnvchem.com [csnvchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | 106475-47-2 | Benchchem [benchchem.com]

- 14. chemicalkinomics.com [chemicalkinomics.com]

Discovery and history of pyrimidine-5-carboxylate compounds

An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylate Compounds

Introduction: The Pyrimidine Core in Nature and Nurture

The pyrimidine ring is a cornerstone of life's chemistry. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the structural bedrock of DNA and RNA.[1][2] Beyond genetics, this nitrogen-containing heterocycle is prevalent in essential vitamins like thiamine and in a vast array of natural alkaloids.[2][3] This natural prevalence has long signaled its potential as a privileged scaffold in medicinal chemistry. Over the last century, synthetic pyrimidine derivatives have become indispensable, forming the core of drugs ranging from antibacterials to anticancer agents.[4][5][6]

Within this broad class, compounds bearing a carboxylate or carboxamide group at the 5-position represent a particularly significant family. The pyrimidine-5-carboxylate moiety is not merely a synthetic handle but a critical pharmacophore that has enabled the development of highly targeted and potent therapeutic agents. This guide traces the historical and scientific journey of these compounds, from their origins in foundational multicomponent reactions to their current status as sophisticated molecules at the forefront of drug discovery. We will explore the evolution of synthetic strategies, the causal relationships behind experimental choices, and the expanding understanding of their biological significance.

Part 1: Foundational Syntheses—The Dawn of Multicomponent Reactions

The story of pyrimidine-5-carboxylates is inextricably linked to the development of multicomponent reactions (MCRs), elegant processes where three or more reactants combine in a single pot to form a complex product. These reactions are prized for their efficiency and atom economy.

The Conceptual Precursor: Hantzsch Dihydropyridine Synthesis (1881)

While not a direct synthesis of pyrimidines, the Hantzsch Dihydropyridine Synthesis, reported by Arthur Hantzsch in 1881, was a landmark MCR that established a key precedent.[7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia.[7] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the aromatic pyridine.[7] The Hantzsch reaction demonstrated the power of converging multiple simple starting materials to build complex heterocyclic scaffolds, a principle that would be central to the synthesis of pyrimidine-5-carboxylates. Its mechanism, involving Knoevenagel condensation and Michael addition steps, provided a blueprint for future MCR designs.[8]

The Cornerstone Discovery: The Biginelli Reaction (1891)

A decade after Hantzsch's work, the Italian chemist Pietro Biginelli developed a reaction that would become the most direct and enduring method for creating the core of many pyrimidine-5-carboxylate relatives.[9] The Biginelli reaction is a one-pot, acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.[9] The product is a 3,4-dihydropyrimidin-2(1H)-one, a molecule that embeds the crucial pyrimidine-5-carboxylate ester framework in a reduced form.[9]

This discovery was monumental. It provided facile access to a class of compounds, dihydropyrimidinones (DHPMs), that would later be identified as potent calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[9] The reaction's simplicity and the therapeutic relevance of its products have ensured its place in the synthetic chemist's toolbox for over a century.

Diagram: The Biginelli Reaction Mechanism

The mechanism is believed to proceed through a series of bimolecular reactions, initiated by the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.

Caption: A simplified workflow of the Biginelli reaction mechanism.

Part 2: The Evolution of Targeted Synthesis

While the Biginelli reaction was revolutionary, it primarily yielded dihydropyrimidines substituted at the 4- and 6-positions. As the demand for more diverse substitution patterns grew, particularly for derivatives with specific groups at the 2-position and no substitution at the 4-position, new synthetic strategies were required.

A Modern Breakthrough: The Zhichkin-Fairfax Synthesis (2002)

A significant advancement came in 2002 from the work of Pavel Zhichkin, David J. Fairfax, and Shane A. Eisenbeis. They developed a general, high-yielding procedure for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters.[10][11] This method elegantly circumvents the limitations of earlier approaches, providing direct access to pyrimidines that are unsubstituted at the 4-position, a challenging task with previous methods.[10]

The key to their approach is the use of a stable, activated propen-1-ol salt: the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent is prepared by condensing methyl 3,3-dimethoxypropionate with methyl formate in the presence of sodium hydride.[10] The resulting sodium salt is a stable solid that reacts readily and cleanly with a wide variety of amidinium salts to afford the desired 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.[10]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via the Zhichkin-Fairfax Method

This protocol is a self-validating system; successful formation of the sodium salt is a prerequisite for the final pyrimidine synthesis.

Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add a suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition: Prepare a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred sodium hydride suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate will form.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the sodium salt as a stable, solid reagent.

Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester

-

Setup: In a separate flask, dissolve the prepared sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition: Add the desired amidinium salt (1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[12]

Diagram: Workflow for the Zhichkin-Fairfax Synthesis

Caption: Experimental workflow for the synthesis of 2-substituted pyrimidine-5-carboxylates.

Data Presentation: Representative Yields

The versatility of the Zhichkin-Fairfax method is demonstrated by its applicability to a range of amidinium salts, leading to diverse 2-substituted products.

| 2-Substituent (R group) | Amidinium Salt Used | Representative Yield (%) |

| Hydrogen (H) | Formamidinium acetate | 75-85% |

| Methyl (CH₃) | Acetamidinium chloride | 70-80% |

| Phenyl (C₆H₅) | Benzamidinium chloride | 65-75% |

| Amino (NH₂) | Guanidinium chloride | 60-70% |

| Note: Yields are representative and can vary based on reaction scale and specific conditions.[10] |

Part 3: From Scaffold to Drug—The Discovery of Biological Activity

The development of robust synthetic methods unlocked the potential for systematic exploration of the biological activities of pyrimidine-5-carboxylate and carboxamide derivatives. This exploration has revealed a remarkable diversity of pharmacological applications.

A Hub for Therapeutic Innovation

The pyrimidine-5-carboxylate core has proven to be a highly effective platform for developing targeted inhibitors for a variety of diseases. The ester or amide functionality at the 5-position often serves as a key interaction point with biological targets, while the substituent at the 2-position can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.[12]

Table: Therapeutic Applications of Pyrimidine-5-Carboxylate/Carboxamide Derivatives

| Therapeutic Area | Biological Target | Example Application / Compound Class | Reference |

| Oncology | Kinesin Eg5, CDKs, EGFR | Anticancer agents that inhibit tumor cell proliferation. | [6][13] |

| Inflammatory Disease | Salt-Inducible Kinases (SIKs) | Treatment for inflammatory bowel disease (IBD). | [14] |

| Metabolic Disease | Nicotinamide N-methyltransferase (NNMT) | Novel inhibitors for the treatment of type 2 diabetes. | [15] |

| Infectious Disease | Plasmodium falciparum targets | Hybrid antimalarial agents. | [16] |

| Cardiovascular | L-type Calcium Channels | Antihypertensive agents (derived from Biginelli products). | [9] |

| Immunology | Spleen Tyrosine Kinase (Syk) | Control of B-cell function for antibody-related diseases. | [17] |

Diagram: The Pyrimidine-5-Carboxylate Core as a Versatile Therapeutic Scaffold

Caption: Diverse therapeutic applications stemming from the core pyrimidine-5-carboxylate structure.

Case Study: SIK Inhibitors for Inflammatory Bowel Disease

A recent example highlighting the power of this scaffold is the discovery of pyrimidine-5-carboxamide derivatives as novel inhibitors of Salt-Inducible Kinases (SIKs).[14] SIKs are crucial regulators of the inflammatory process, particularly in macrophages. Researchers designed and synthesized a series of pyrimidine-5-carboxamide compounds to improve the drug-like properties of an earlier, less stable inhibitor.[14] The most promising compound from this work demonstrated favorable activity, excellent metabolic stability, and enhanced in vivo exposure. Mechanistic studies confirmed that it worked by up-regulating the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12, showcasing a highly targeted therapeutic effect.[14]

Conclusion and Future Outlook

The history of pyrimidine-5-carboxylate compounds is a compelling narrative of scientific progress, from the foundational elegance of 19th-century multicomponent reactions to the precision of 21st-century targeted drug design. The Biginelli reaction provided the initial spark, creating a class of compounds whose full potential would only be realized decades later. Subsequent innovations in synthetic methodology, such as the Zhichkin-Fairfax synthesis, provided the tools necessary for chemists to systematically explore the chemical space around this scaffold.